
2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a cyclopropylacetic acid moiety attached to the 2-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid typically involves the reaction of 4-bromo-1H-pyrazole with cyclopropylacetic acid under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyclopropylacetic acid, followed by the addition of 4-bromo-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate to high temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxides or hydroxylated derivatives of the original compound.
Reduction Reactions: Products include dehalogenated or reduced pyrazole derivatives.
科学研究应用
2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclopropylacetic acid moiety.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with an aniline group instead of the cyclopropylacetic acid moiety.
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is unique due to the presence of both the bromine atom and the cyclopropylacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic processes.
属性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
2-(4-bromopyrazol-1-yl)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-10-11(4-6)7(8(12)13)5-1-2-5/h3-5,7H,1-2H2,(H,12,13) |
InChI 键 |
VQEWFJNWIQVOMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C(=O)O)N2C=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



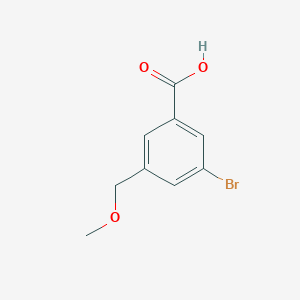
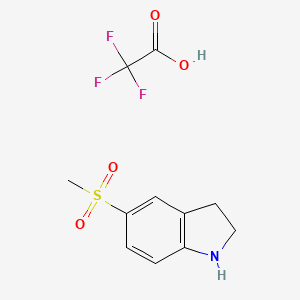
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)
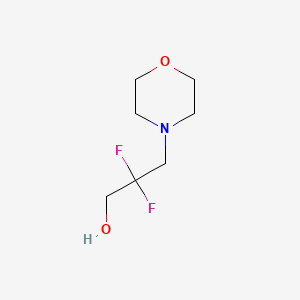
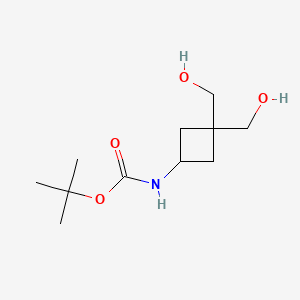

![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
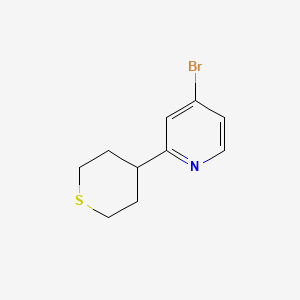
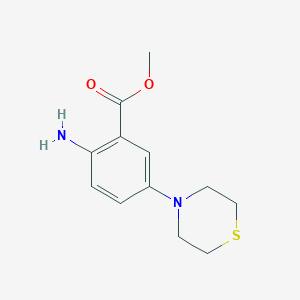

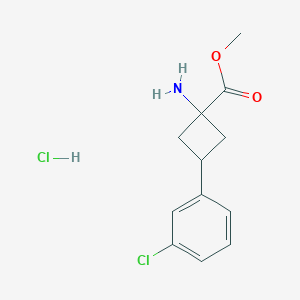
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
